molecular formula C28H34N4O3 B3303744 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 921478-60-6

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B3303744
CAS No.: 921478-60-6
M. Wt: 474.6 g/mol
InChI Key: DGIOUOPUCJQDEN-UHFFFAOYSA-N
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Description

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a dihydropyridine core, a phenylpiperazine moiety, and a trimethylphenylacetamide group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the dihydropyridine core. This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The phenylpiperazine moiety is then introduced through a nucleophilic substitution reaction, where the piperazine ring attacks a suitable electrophilic center on the dihydropyridine core. Finally, the trimethylphenylacetamide group is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Hantzsch reaction, automated purification systems, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: The carbonyl group in the dihydropyridine core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, where the piperazine nitrogen can attack electrophilic centers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions can be carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced dihydropyridine derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylpiperazine moiety may interact with neurotransmitter receptors, while the dihydropyridine core could modulate ion channels. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Flunarizine: A piperazine derivative used as a calcium channel blocker and for the prevention of migraines.

    Loratadine: An antihistamine with a piperazine moiety used for allergy relief.

Uniqueness

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of a dihydropyridine core, a phenylpiperazine moiety, and a trimethylphenylacetamide group. This structural complexity provides a unique set of chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O3/c1-20-14-21(2)28(22(3)15-20)29-27(34)19-32-18-26(35-4)25(33)16-24(32)17-30-10-12-31(13-11-30)23-8-6-5-7-9-23/h5-9,14-16,18H,10-13,17,19H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIOUOPUCJQDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

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